molecular formula C48H96N2O4 B13354938 Di(dodecan-2-yl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)

Di(dodecan-2-yl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)

Cat. No.: B13354938
M. Wt: 765.3 g/mol
InChI Key: DMOGGPSPSUHIRF-UHFFFAOYSA-N
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Description

Di(dodecan-2-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is a synthetic lipid compound. It is known for its role in forming lipid nanoparticles, which are used to encapsulate and protect fragile molecules such as mRNA. This compound has gained attention for its applications in various fields, including medicine and biotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(dodecan-2-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves a series of chemical reactions. One common method includes the reductive amination reaction, where a lipid aldehyde is condensed with an amine, such as 4-aminobutanol, using a reducing agent like sodium triacetoxyborohydride . This process results in the formation of the desired amine product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Di(dodecan-2-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different amine derivatives.

Scientific Research Applications

Di(dodecan-2-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) has several scientific research applications:

Mechanism of Action

The mechanism of action of Di(dodecan-2-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves its ability to form lipid nanoparticles. These nanoparticles encapsulate and protect mRNA, facilitating its delivery into cells. Once inside the cells, the acidic environment of the endosome protonates the compound, leading to the release of the mRNA payload . This process is crucial for the effective delivery of genetic material in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di(dodecan-2-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is unique due to its specific structure, which allows it to form stable lipid nanoparticles. This property makes it particularly valuable in the field of drug delivery and gene therapy.

Properties

Molecular Formula

C48H96N2O4

Molecular Weight

765.3 g/mol

IUPAC Name

dodecan-2-yl 10-[2-(dimethylamino)ethyl-(10-dodecan-2-yloxy-10-oxodecyl)amino]decanoate

InChI

InChI=1S/C48H96N2O4/c1-7-9-11-13-15-19-25-31-37-45(3)53-47(51)39-33-27-21-17-23-29-35-41-50(44-43-49(5)6)42-36-30-24-18-22-28-34-40-48(52)54-46(4)38-32-26-20-16-14-12-10-8-2/h45-46H,7-44H2,1-6H3

InChI Key

DMOGGPSPSUHIRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)OC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OC(C)CCCCCCCCCC)CCN(C)C

Origin of Product

United States

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